



Application Notes and Protocols: TCO-PEG2acid and Tetrazine Probe Ligation

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Compound of Interest		
Compound Name:	TCO-PEG2-acid	
Cat. No.:	B8115149	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of bioorthogonal "click" chemistry.[1] This ligation has gained significant traction for its exceptional kinetics, specificity, and biocompatibility, enabling the precise covalent labeling of biomolecules in complex biological systems, including in vivo applications.[2][3] The reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, such as copper.[1][4]

Key features of the TCO-tetrazine ligation include:

- Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at low micromolar or nanomolar concentrations.
- High Specificity: The TCO and tetrazine groups react selectively with each other with minimal cross-reactivity toward other functional groups found in biological systems.
- Biocompatibility: The reaction occurs under mild conditions (aqueous buffers, neutral pH, ambient temperature) and is catalyst-free, making it ideal for live-cell and in vivo studies.







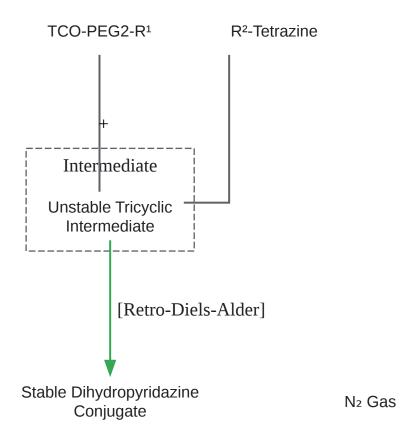
This document provides detailed protocols for the use of **TCO-PEG2-acid**, a versatile linker molecule, for the functionalization of biomolecules and their subsequent reaction with tetrazine-modified probes. **TCO-PEG2-acid** contains a reactive TCO moiety for the IEDDA reaction, a hydrophilic diethylene glycol (PEG2) spacer to enhance aqueous solubility, and a terminal carboxylic acid for conjugation to primary amines via standard amide coupling chemistry.

Reaction Mechanism

The TCO-tetrazine ligation is a two-step process. The first, rate-determining step is a [4+2] IEDDA cycloaddition where the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile). This forms a highly unstable tricyclic intermediate. This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂) and forming a stable dihydropyridazine product. The release of nitrogen gas is the sole byproduct, which drives the reaction to completion.



Mechanism of the Tetrazine-TCO IEDDA Reaction



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Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Data Summary

The performance of the TCO-tetrazine ligation is primarily defined by its second-order rate constant (k_2) , which is influenced by the electronic properties and steric hindrance of the specific TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.

Table 1: Second-Order Rate Constants (k2) for TCO-Tetrazine Reactions



Tetrazine Derivative	TCO Derivative	Rate Constant (k ₂) M ⁻¹ s ⁻¹	Conditions	Source
3,6-di-(2- pyridyl)-s- tetrazine	тсо	2000 ± 400	Aqueous Media	
Methyl- substituted tetrazines	TCO	~1000	Not Specified	
Hydrogen- substituted tetrazines	тсо	up to 30,000	Not Specified	
Various Tz- scaffolds	TCO-PEG4	1100 - 73,000	DPBS, 37 °C	
General Range	тсо	800 - 30,000	Not Specified	

| General Range | TCO | 1 - 1 x 10⁶ | PBS Buffer | |

Table 2: General Reaction Parameters for TCO-Tetrazine Ligation



Parameter	Recommended Value	Notes	Source
рН	6.0 - 9.0	Optimal for most biological applications. TCO- NHS ester coupling to amines should be done at pH 7-9.	
Temperature	4°C to 37°C	Room temperature is sufficient for most ligations. Reactions are often faster at 37°C.	
Solvent	Aqueous Buffers (e.g., PBS), DMSO, DMF	The reaction is robust and proceeds in a wide range of solvents. PEG linkers improve aqueous solubility.	
Reactant Ratio	1:1 to 1:1.5 (TCO:Tetrazine)	A slight excess of the tetrazine-modified probe can help drive the reaction to completion.	

| Incubation Time | 30 - 120 minutes | Reaction is often complete in under an hour, depending on reactant concentrations and kinetics. | |

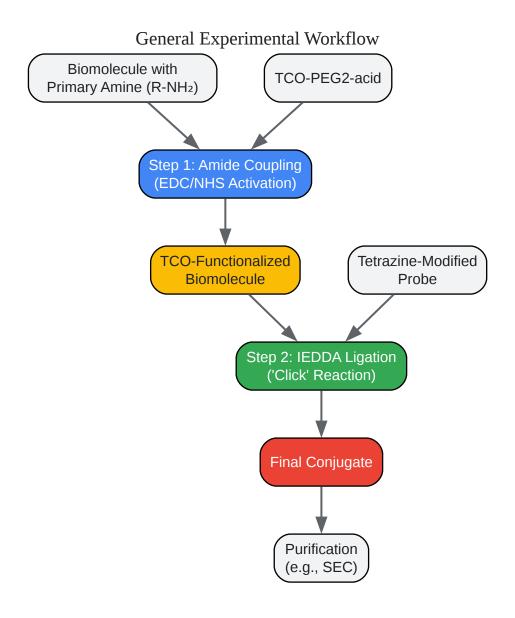
Experimental Workflow and Protocols

The general workflow for using **TCO-PEG2-acid** involves two main stages:

Activation and Conjugation: The carboxylic acid of TCO-PEG2-acid is activated to form a
reactive ester, which is then used to label a biomolecule containing a primary amine (e.g.,
lysine residues on a protein).



 Bioorthogonal Ligation: The newly formed TCO-functionalized biomolecule is reacted with a tetrazine-modified probe.



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Workflow for labeling and ligation using **TCO-PEG2-acid**.

Protocol 1: Activation of an Amine-Containing Protein with TCO-PEG2-acid

This protocol describes the conjugation of **TCO-PEG2-acid** to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.



Materials:

- Protein of interest (in amine-free buffer, e.g., PBS or MES, pH 6.0-7.4)
- TCO-PEG2-acid
- Anhydrous Dimethylsulfoxide (DMSO)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns for buffer exchange and purification

Procedure:

- Reagent Preparation:
 - Prepare a 1-5 mg/mL solution of the protein in an amine-free buffer like PBS. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
 - Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.
 - Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer.
- Activation of TCO-PEG2-acid:
 - In a microcentrifuge tube, combine a 20 to 50-fold molar excess of TCO-PEG2-acid with a
 1.2-fold molar excess of both EDC and NHS relative to the TCO-PEG2-acid.
 - Incubate at room temperature for 15-30 minutes to form the reactive NHS ester.



- Conjugation to Protein:
 - Add the activated TCO-PEG2-acid mixture to the protein solution.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
- Quenching and Purification:
 - Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.
 - Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS.
 - The purified TCO-functionalized protein is now ready for ligation.

Protocol 2: Ligation of TCO-activated Protein with a Tetrazine-Modified Probe

This protocol describes the bioorthogonal reaction between the TCO-functionalized protein and a tetrazine probe.

Materials:

- Purified TCO-functionalized protein (from Protocol 1)
- Tetrazine-modified probe (e.g., tetrazine-dye, tetrazine-biotin)
- Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

- Reagent Preparation:
 - Prepare the TCO-functionalized protein in the reaction buffer.
 - Prepare a stock solution of the tetrazine-modified probe in a suitable solvent (e.g., DMSO).



Ligation Reaction:

- Add the tetrazine-probe to the TCO-protein solution. A molar ratio of 1.05 to 1.5
 equivalents of the tetrazine probe to 1 equivalent of the TCO-protein is recommended.
- Incubate the reaction at room temperature for 30-60 minutes. For reactions at 4°C or with very dilute reactants, incubation time may need to be extended. Protect from light if using a fluorescent tetrazine probe.
- · Analysis and Purification (Optional):
 - The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color or absorbance (typically 510-550 nm).
 - If necessary, the final conjugate can be purified from excess tetrazine probe using sizeexclusion chromatography (SEC) or a spin desalting column.
 - The final conjugate is ready for downstream applications. Store at 4°C.

Protocol 3: Spectrophotometric Monitoring of the Ligation Reaction

The disappearance of the tetrazine's visible absorbance provides a convenient method for monitoring reaction progress.

Procedure:

- Determine λmax: Measure the absorbance spectrum of the tetrazine-probe stock solution to identify its absorbance maximum (λmax), typically between 510-550 nm.
- Set up Reaction: In a quartz cuvette, combine the TCO-functionalized molecule and the reaction buffer. Place the cuvette in a UV-Vis spectrophotometer and zero the instrument.
- Initiate and Monitor: Add the tetrazine-probe to the cuvette, mix quickly, and immediately begin recording the absorbance at the determined λmax over time.



• Data Analysis: The reaction is complete when the absorbance reading stabilizes at a minimum value. The kinetic data can be fitted to a second-order rate equation to determine the rate constant.

Troubleshooting



Issue	Possible Cause	Suggested Solution	Source
Low or No Ligation	Degradation of TCO reagent.	TCO reagents, particularly strained variants, can degrade. Store protected from light and moisture at -20°C. Prepare solutions immediately before use.	
Degradation of Tetrazine reagent.	Some tetrazines can be susceptible to degradation in aqueous media. Verify reactant integrity.		
Inefficient protein activation (Protocol 1).	Ensure the use of an amine-free buffer for conjugation. Optimize the molar excess of TCO-PEG2-acid and activation reagents (EDC/NHS).	_	
Slow Reaction	Low reactant concentration.	Increase the concentration of one or both reactants. The reaction rate is concentration-dependent.	
Steric Hindrance.	The conjugation site on the biomolecule may be sterically inaccessible. Consider using a linker with a longer PEG chain.		



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Suboptimal

TCO/Tetrazine pair.

Reaction kinetics vary

significantly between

different TCO and

tetrazine derivatives.

Select a pair with a

higher rate constant if

speed is critical.

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